(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
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Description
- The compound (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic molecule with a diverse structure. Let’s break down its components:
- The cyano group (CN) at position 2 confers reactivity and polarity.
- The pyrazole ring (3,5-dimethyl-1H-pyrazol-4-yl) contributes aromaticity and potential biological activity.
- The benzodioxin ring (6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl) imparts rigidity and electron density.
- The prop-2-enamide moiety provides a conjugated double bond system.
- This compound likely exhibits interesting pharmacological properties due to its intricate structure.
Synthesis Analysis
- The synthetic route to prepare this compound involves several steps, including condensation reactions, cyclizations, and functional group transformations.
- Researchers have likely explored various strategies, such as Knoevenagel condensation , heterocyclic ring formation , and nitration to assemble the different components.
Molecular Structure Analysis
- The compound’s molecular formula is C₁₉H₁₈N₄O₆ .
- The (E)- prefix indicates the geometry of the double bond.
- The cyano group is attached to the prop-2-enamide portion.
- The benzodioxin ring is fused to the pyrazole ring .
- The nitro group at position 6 of the benzodioxin contributes to its electron density.
Chemical Reactions Analysis
- This compound may undergo hydrolysis , reduction , or oxidation reactions.
- The cyano group can participate in nucleophilic substitution or addition reactions.
- The nitro group may be reduced to an amino group under appropriate conditions.
Physical And Chemical Properties Analysis
- Melting point , boiling point , and solubility data are crucial for understanding its behavior.
- Spectroscopic techniques (such as NMR , IR , and UV-Vis ) can provide insights into its structure and functional groups.
Safety And Hazards
- Safety precautions should be taken during synthesis and handling.
- Toxicity, flammability, and environmental impact need assessment.
Future Directions
- Investigate its pharmacological potential (e.g., as an anticancer agent or enzyme inhibitor).
- Explore derivative synthesis for improved properties.
- Assess its bioavailability and metabolism .
properties
IUPAC Name |
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5/c1-9-12(10(2)21-20-9)5-11(8-18)17(23)19-13-6-15-16(27-4-3-26-15)7-14(13)22(24)25/h5-7H,3-4H2,1-2H3,(H,19,23)(H,20,21)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNJJWMYPPWAKX-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
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